molecular formula C6H4BrClO2S B2382674 Methyl 5-bromo-4-chlorothiophene-2-carboxylate CAS No. 2090967-58-9

Methyl 5-bromo-4-chlorothiophene-2-carboxylate

Cat. No. B2382674
CAS RN: 2090967-58-9
M. Wt: 255.51
InChI Key: VLVUUBLIWLTTFA-UHFFFAOYSA-N
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Description

“Methyl 5-bromo-4-chlorothiophene-2-carboxylate” is a chemical compound with the molecular formula C6H4BrClO2S . It has a molecular weight of 255.52 . This compound is used as a building block in various chemical reactions .


Molecular Structure Analysis

The molecular structure of “Methyl 5-bromo-4-chlorothiophene-2-carboxylate” can be represented by the SMILES notation: O=C(OC)C1=CC(Cl)=C(Br)S1 . This notation provides a way to represent the structure using ASCII strings.


Physical And Chemical Properties Analysis

“Methyl 5-bromo-4-chlorothiophene-2-carboxylate” is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .

Scientific Research Applications

1. Synthesis of Regioregular Thiophene-Based Conjugated Polymers Methyl 5-bromo-4-chlorothiophene-2-carboxylate is used in the synthesis of regioregular thiophene-based conjugated polymers . These polymers have exceptional optical and conductive properties, making them a center of attention for electronic applications . The synthesis involves nickel- and palladium-based catalytic systems .

Electronic and Optoelectronic Applications

The synthesized thiophene-based conjugated polymers are used in electronic and optoelectronic devices . The polymers exhibit fascinating properties such as electronic, optoelectronic, chemosensitivity, liquid crystallinity, and high conductivity .

Direct Arylation Polymerization (DArP) Protocol

The DArP protocol is used to synthesize polymers with controlled molecular weight, low polydispersity index, high regioregularity, and tunable optoelectronic properties . This method is cost-effective and green as it circumvents the need for the synthesis of arylene diboronic acid/diboronic ester and distannyl arylenes using toxic precursors .

Electrochemical Reduction

Methyl 5-bromo-4-chlorothiophene-2-carboxylate can be reduced electrochemically at a carbon cathode in dimethylformamide containing tetramethylammonium perchlorate .

Synthesis of Monomer of 1,4-Bis(5-chlorothiophene)-Buta-1,3-Diyne

This compound is used in the synthesis of the monomer of 1,4-bis(5-chlorothiophene)-buta-1,3-diyne .

Synthesis of 5-Chloro-2-[(Trimethylsilyl)-Ethynyl]Thiophene

Methyl 5-bromo-4-chlorothiophene-2-carboxylate is also used in the synthesis of 5-chloro-2-[(trimethylsilyl)-ethynyl]thiophene .

Safety and Hazards

This compound is associated with several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

properties

IUPAC Name

methyl 5-bromo-4-chlorothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrClO2S/c1-10-6(9)4-2-3(8)5(7)11-4/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLVUUBLIWLTTFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(S1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-bromo-4-chlorothiophene-2-carboxylate

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